molecular formula C30H16 B14370632 Tribenzo(a,cd,lm)perylene CAS No. 92411-20-6

Tribenzo(a,cd,lm)perylene

Cat. No.: B14370632
CAS No.: 92411-20-6
M. Wt: 376.4 g/mol
InChI Key: WTHOOQLORGYFTC-UHFFFAOYSA-N
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Description

Tribenzo(a,cd,lm)perylene is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C₃₀H₁₆. It is composed of multiple fused benzene rings, forming a large, planar structure. This compound is known for its high stability and unique electronic properties, making it of significant interest in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tribenzo(a,cd,lm)perylene typically involves the cyclization of precursor molecules under high-temperature conditions. One common method is the Diels-Alder reaction, followed by oxidative cyclodehydrogenation. The reaction conditions often require the use of strong acids or bases as catalysts and high temperatures to facilitate the formation of the fused ring structure .

Industrial Production Methods

Industrial production of this compound is less common due to the complexity of its synthesis. when produced, it often involves large-scale cyclization reactions using specialized equipment to maintain the necessary high temperatures and pressures. The process also includes purification steps such as recrystallization and chromatography to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

Tribenzo(a,cd,lm)perylene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can produce hydrogenated derivatives. Substitution reactions can yield halogenated or alkylated derivatives .

Scientific Research Applications

Tribenzo(a,cd,lm)perylene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Tribenzo(a,cd,lm)perylene involves its interaction with various molecular targets and pathways. Its planar structure allows it to intercalate between DNA bases, potentially affecting DNA replication and transcription. Additionally, its electronic properties enable it to participate in electron transfer reactions, which can influence various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tribenzo(a,cd,lm)perylene is unique due to its larger number of fused benzene rings, which enhances its stability and electronic properties compared to similar compounds. This makes it particularly valuable in applications requiring high stability and specific electronic characteristics .

Properties

CAS No.

92411-20-6

Molecular Formula

C30H16

Molecular Weight

376.4 g/mol

IUPAC Name

octacyclo[14.10.2.22,5.03,12.04,9.013,27.020,28.021,26]triaconta-1(27),2,4(9),5,7,10,12,14,16(28),17,19,21,23,25,29-pentadecaene

InChI

InChI=1S/C30H16/c1-2-9-22-20(8-1)21-10-4-7-19-12-15-24-23-14-11-17-5-3-6-18-13-16-25(28(23)26(17)18)29(22)30(24)27(19)21/h1-16H

InChI Key

WTHOOQLORGYFTC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC4=C3C5=C2C6=C7C(=C5C=C4)C=CC8=C7C(=CC=C8)C=C6

Origin of Product

United States

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